
(R)-1-Phenyl-3-(pyrrolidin-2-yl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-Phenyl-3-(pyrrolidin-2-yl)-1H-pyrazole is a chiral compound that features a pyrazole ring substituted with a phenyl group and a pyrrolidin-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Phenyl-3-(pyrrolidin-2-yl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenylhydrazine derivative with a suitable 1,3-diketone, followed by the introduction of the pyrrolidin-2-yl group through nucleophilic substitution. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and solvents like ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of ®-1-Phenyl-3-(pyrrolidin-2-yl)-1H-pyrazole may involve continuous flow synthesis techniques to enhance yield and purity. These methods can include the use of microreactors and automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
®-1-Phenyl-3-(pyrrolidin-2-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrazole ring or the phenyl group using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
®-1-Phenyl-3-(pyrrolidin-2-yl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of ®-1-Phenyl-3-(pyrrolidin-2-yl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of biological pathways. For instance, it may inhibit enzyme activity or alter receptor signaling, resulting in therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-3-(pyrrolidin-2-yl)-1H-pyrazole: Lacks the chiral center, making it less selective in biological applications.
1-Phenyl-3-(pyrrolidin-2-yl)-1H-imidazole: Similar structure but with an imidazole ring, leading to different chemical properties and reactivity.
1-Phenyl-3-(pyrrolidin-2-yl)-1H-triazole: Contains a triazole ring, which can affect its electronic properties and interactions with biological targets.
Uniqueness
®-1-Phenyl-3-(pyrrolidin-2-yl)-1H-pyrazole is unique due to its chiral nature, which can result in enantioselective interactions with biological molecules. This selectivity can enhance its efficacy and reduce potential side effects in medicinal applications.
Propiedades
Fórmula molecular |
C13H15N3 |
|---|---|
Peso molecular |
213.28 g/mol |
Nombre IUPAC |
1-phenyl-3-[(2R)-pyrrolidin-2-yl]pyrazole |
InChI |
InChI=1S/C13H15N3/c1-2-5-11(6-3-1)16-10-8-13(15-16)12-7-4-9-14-12/h1-3,5-6,8,10,12,14H,4,7,9H2/t12-/m1/s1 |
Clave InChI |
WJHGWYMRTDYVBH-GFCCVEGCSA-N |
SMILES isomérico |
C1C[C@@H](NC1)C2=NN(C=C2)C3=CC=CC=C3 |
SMILES canónico |
C1CC(NC1)C2=NN(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



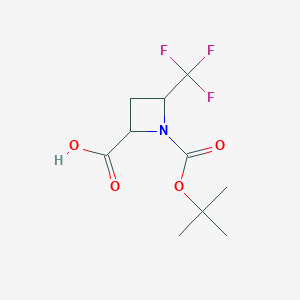
![3,5,5'-Trimethyl-1'H-[1,3'-bipyrazol]-4'-amine](/img/structure/B15201029.png)
![Methyl 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15201036.png)
![5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole](/img/structure/B15201049.png)
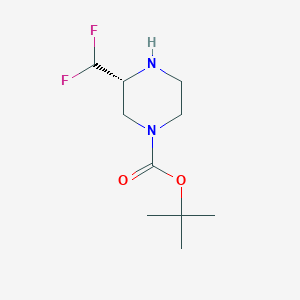
![4-Isobutyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B15201063.png)
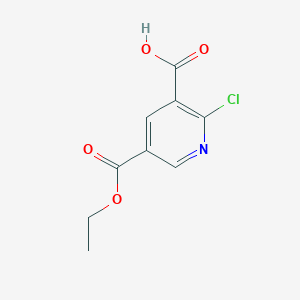
![(1R,2R,3S,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B15201087.png)
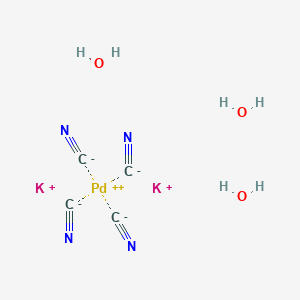

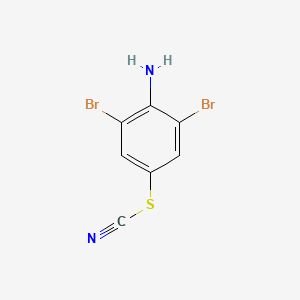

![5-Chloro-2-[(methylamino)methyl]phenol](/img/structure/B15201132.png)
